molecular formula C15H32N2 B15168966 N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine CAS No. 627527-28-0

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine

Cat. No.: B15168966
CAS No.: 627527-28-0
M. Wt: 240.43 g/mol
InChI Key: NBJBILRFJGZPCU-UHFFFAOYSA-N
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Description

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a heptan-2-yl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with heptan-2-one, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine.

Industrial Production Methods

In an industrial setting, the production of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The diamine is utilized in the production of polymers and as a curing agent in epoxy resins.

Mechanism of Action

The mechanism by which N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylcyclohexane-1,2-diamine
  • N,N’-Diethylcyclohexane-1,2-diamine
  • N,N’-Dipropylcyclohexane-1,2-diamine

Uniqueness

N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a heptan-2-yl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

627527-28-0

Molecular Formula

C15H32N2

Molecular Weight

240.43 g/mol

IUPAC Name

N-cyclohexyl-N'-heptan-2-ylethane-1,2-diamine

InChI

InChI=1S/C15H32N2/c1-3-4-6-9-14(2)16-12-13-17-15-10-7-5-8-11-15/h14-17H,3-13H2,1-2H3

InChI Key

NBJBILRFJGZPCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNC1CCCCC1

Origin of Product

United States

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